REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.C1(N(C)C2CCCCC2)CCCCC1.Br[C:22]1[C:23]([F:28])=[N:24][CH:25]=[CH:26][CH:27]=1.O1CCOCC1>O>[F:28][C:23]1[C:22]([C:3]2[CH2:4][CH2:5][C:1](=[O:6])[CH:2]=2)=[CH:27][CH:26]=[CH:25][N:24]=1
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Name
|
bis(tri-t-butyl)phosphine palladium
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Quantity
|
0.591 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.48 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
14.73 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N(C1CCCCC1)C
|
Name
|
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under nitrogen at 110° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by column chromatography (ethyl acetate/dichloromethane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC=C1C1=CC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |